Cas no 923196-78-5 (5-{(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}furan-2-carboxylic Acid)

5-{(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}furan-2-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid
- 5-([(4-Methyl-4h-1,2,4-triazol-3-yl)thio]methyl)-2-furoic acid
- 5-[[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]methyl]-2-furoic acid
- 923196-78-5
- 108-933-6
- 5-(((4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl)methyl)furan-2-carboxylic acid
- EN300-25663
- 5-((4-methyl-4H-1,2,4-triazol-3-ylthio)methyl)furan-2-carboxylic acid
- AKOS000263534
- CS-0242901
- 5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylicacid
- Z212142674
- G36903
- 5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxylic acid
- 5-{[(4-METHYL-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}FURAN-2-CARBOXYLIC ACID
- 5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid
- 5-(((4-METHYL-4H-1,2,4-TRIAZOL-3-YL)THIO)METHYL)FURAN-2-CARBOXYLIC ACID
- 5-{(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}furan-2-carboxylic Acid
-
- MDL: MFCD08444457
- インチ: InChI=1S/C9H9N3O3S/c1-12-5-10-11-9(12)16-4-6-2-3-7(15-6)8(13)14/h2-3,5H,4H2,1H3,(H,13,14)
- InChIKey: UINASWJTVOUWEW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 239.03646233Da
- どういたいしつりょう: 239.03646233Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
5-{(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}furan-2-carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-{(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}furan-2-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313571-250mg |
5-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid |
923196-78-5 | 95% | 250mg |
¥2484.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313571-500mg |
5-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid |
923196-78-5 | 95% | 500mg |
¥3775.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313571-10g |
5-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid |
923196-78-5 | 95% | 10g |
¥23776.00 | 2024-04-25 | |
Enamine | EN300-25663-2.5g |
5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid |
923196-78-5 | 95.0% | 2.5g |
$503.0 | 2025-02-20 | |
TRC | M670270-50mg |
5-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic Acid |
923196-78-5 | 50mg |
$ 95.00 | 2022-06-03 | ||
Enamine | EN300-25663-0.25g |
5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid |
923196-78-5 | 95.0% | 0.25g |
$92.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313571-50mg |
5-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid |
923196-78-5 | 95% | 50mg |
¥1612.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313571-1g |
5-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid |
923196-78-5 | 95% | 1g |
¥6912.00 | 2024-04-25 | |
Aaron | AR019KUZ-50mg |
5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid |
923196-78-5 | 95% | 50mg |
$83.00 | 2025-03-01 | |
Aaron | AR019KUZ-100mg |
5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid |
923196-78-5 | 95% | 100mg |
$116.00 | 2025-03-01 |
5-{(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}furan-2-carboxylic Acid 関連文献
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
6. Back matter
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
5-{(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}furan-2-carboxylic Acidに関する追加情報
5-{(4-Methyl-4H-1,2,4-Triazol-3-yl)sulfanylmethyl}furan-2-carboxylic Acid: A Comprehensive Overview
The compound with CAS No 923196-78-5, known as 5-{(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}furan-2-carboxylic Acid, has garnered significant attention in the field of organic chemistry due to its unique structural features and potential applications in drug discovery and agrochemicals. This compound is a derivative of furan carboxylic acid, with a sulfanyl group attached to a 4-methyl-1,2,4-triazole moiety. The combination of these functional groups endows the molecule with versatile chemical properties and reactivity.
Recent studies have highlighted the importance of furan-based compounds in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. The presence of the 1,2,4-triazole ring further enhances the compound's potential as a bioisostere or a scaffold for drug design. The sulfanyl group introduces additional electronic effects, which can modulate the compound's interaction with biological targets.
The synthesis of 5-{(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}furan-2-carboxylic Acid involves a multi-step process that includes the preparation of the furan carboxylic acid derivative and subsequent coupling with the triazole-containing sulfide. Researchers have optimized this process to achieve high yields and purity levels, making it suitable for large-scale production in pharmaceutical and agrochemical industries.
One of the most promising applications of this compound lies in its ability to act as a precursor for bioactive molecules. By modifying the substituents on the triazole ring or the furan moiety, chemists can generate a library of analogs with diverse pharmacological profiles. For instance, substituting the methyl group on the triazole ring with other alkyl or aryl groups has been shown to significantly alter the compound's solubility and bioavailability.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various protein targets. Molecular docking studies suggest that the furan carboxylic acid moiety can interact with hydrophobic pockets in enzymes, while the triazole sulfide group may form hydrogen bonds or π–π interactions with aromatic residues. These findings underscore the compound's potential as a lead molecule in drug discovery programs targeting enzyme inhibition or receptor modulation.
In addition to its medicinal applications, 5-{(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}furan-2-carboxylic Acid has also been explored for its role in agrochemicals. Its ability to inhibit plant pathogens makes it a candidate for fungicide development. Field trials have demonstrated that this compound exhibits potent activity against fungal species such as *Fusarium* and *Botrytis*, without causing significant phytotoxicity to crops.
The environmental impact of this compound has also been a subject of recent research. Studies indicate that it degrades rapidly under aerobic conditions, minimizing its persistence in soil and water systems. This biodegradability makes it an eco-friendly alternative to traditional agrochemicals that often pose long-term risks to ecosystems.
In conclusion, 5-{(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}furan-2-carboxylic Acid represents a versatile platform for chemical innovation across multiple industries. Its unique structure, combined with its favorable pharmacokinetic and environmental profiles, positions it as a valuable asset in both medicinal and agricultural research. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the development of novel therapeutic and protective agents.
923196-78-5 (5-{(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}furan-2-carboxylic Acid) 関連製品
- 1806758-92-8(Ethyl 4-(chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate)
- 91969-89-0(3-(4-METHYLPHENOXY)-2-BUTANONE)
- 851781-57-2(N-{4-1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide)
- 2031260-40-7(1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride)
- 2757951-11-2(4-Bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate)
- 730951-42-5(2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid)
- 15048-22-3(N-1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-ylacetamide)
- 921857-00-3(9-(4-bromophenyl)methyl-5-methyl-3-phenyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione)
- 2248971-85-7(4-[1-(1-Methyl-2-oxo-3-pyrrolidinyl)-1H-1,2,3-triazol-4-yl]benzenesulfonyl fluoride)
- 1805280-08-3(2,4-Diamino-6-(difluoromethyl)-3-(trifluoromethyl)pyridine)




